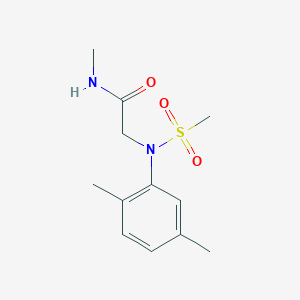
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of extensive research.
Mechanism of Action
The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors.
Biochemical and Physiological Effects
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon gamma (IFN-gamma), in the blood and tumors of mice. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it has been shown to have anti-tumor effects in preclinical models. This makes it a promising candidate for further study in humans. However, there are also limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have variable efficacy depending on the type of cancer being treated.
Future Directions
There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. For example, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effects of radiation therapy in preclinical models. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide treatment. Finally, there is ongoing research to identify new analogs of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide that may have improved efficacy and safety profiles.
Conclusion
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule drug that has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the immune system to attack cancer cells, and it has a number of biochemical and physiological effects. While there are limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments, there are also several promising future directions for research.
Synthesis Methods
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process starting with 2,5-dimethylphenylacetonitrile. The nitrile group is then converted to an amide using methylamine, and the resulting compound is reacted with methanesulfonyl chloride to produce N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is relatively straightforward and can be performed on a large scale.
Scientific Research Applications
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-6-10(2)11(7-9)14(18(4,16)17)8-12(15)13-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOUDFUZOZVTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

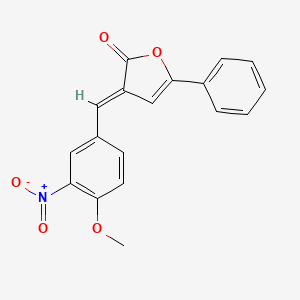

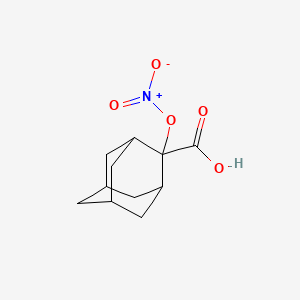
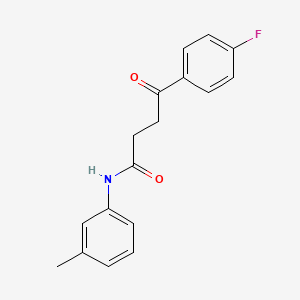
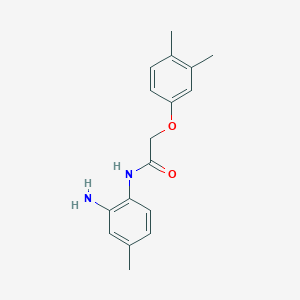
![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
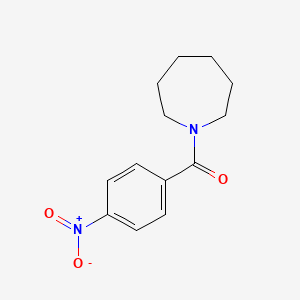
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)

![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)